molecular formula C24H26N2O4S B3741818 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3741818
M. Wt: 438.5 g/mol
InChI Key: CYBPXTRKACVXHX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a dimethylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-10-11-23(30-4)22(15-17)26(31(28,29)21-8-6-5-7-9-21)16-24(27)25-20-13-18(2)12-19(3)14-20/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPXTRKACVXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,5-dimethylphenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors or signaling pathways, modulating biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(naphthalen-1-ylmethylideneamino)acetamide
  • 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its methoxy and dimethylphenyl groups enhance its stability and solubility, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,5-dimethylphenyl)acetamide

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